molecular formula C37H48N6O5S2 B3175789 [(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate CAS No. 959315-21-0

[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate

Cat. No.: B3175789
CAS No.: 959315-21-0
M. Wt: 720.9 g/mol
InChI Key: WDHQCUZKKFEVBI-XGKFQTDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate (CAS: 959315-21-0) is a complex, stereospecific molecule with a molecular weight of 720.9 g/mol . Its structure features:

  • A diphenylhexane backbone with amino and hydroxy groups at positions 5 and 3, respectively.
  • A 1,3-thiazol-5-ylmethoxycarbonylamino moiety linked to the hexane core.
  • A branched ester side chain containing a second 2-propan-2-yl-1,3-thiazol-4-ylmethyl group and a methylcarbamoylurea linkage .

Properties

IUPAC Name

[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(45)43(5)20-29-22-49-34(40-29)25(3)4)35(44)48-32(18-28(38)16-26-12-8-6-9-13-26)31(17-27-14-10-7-11-15-27)41-37(46)47-21-30-19-39-23-50-30/h6-15,19,22-25,28,31-33H,16-18,20-21,38H2,1-5H3,(H,41,46)(H,42,45)/t28-,31-,32-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHQCUZKKFEVBI-XGKFQTDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC(CC(CC2=CC=CC=C2)N)C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)O[C@@H](C[C@H](CC2=CC=CC=C2)N)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as [(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate], with CAS number 144164-11-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C23H27N3O3S, and it has a molecular weight of 425.54 g/mol. It is characterized by several functional groups that may contribute to its biological activity, including amino and thiazole moieties. The predicted boiling point is approximately 656.1 °C and it exhibits slight solubility in DMSO and methanol .

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit antimicrobial activity. The thiazole moieties in this compound may enhance its efficacy against various bacterial strains. A study evaluating similar thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a related compound showed effectiveness against breast cancer cells by disrupting mitochondrial function and activating caspase pathways . Further studies are needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed with thiazole-containing compounds. For example, some derivatives have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to improved glycemic control in diabetic models . The target enzymes for this compound have yet to be fully identified but warrant investigation.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of thiazole derivatives similar to the compound . Results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative strains.
  • Anticancer Research : In vitro studies on a related thiazole derivative demonstrated significant cytotoxicity against human lung carcinoma cells (A549). The mechanism was attributed to cell cycle arrest and induction of apoptosis via mitochondrial pathways.

Data Table of Biological Activities

Activity Type Effect Reference
AntimicrobialSignificant activity against S. aureus
Effective against E. coli
AnticancerInduces apoptosis in A549 cells
Disrupts mitochondrial function
Enzyme InhibitionInhibits DPP-IV

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
This compound is structurally related to known antiviral agents. Its thiazole moiety may enhance antiviral activity by interacting with viral proteins or host cell receptors. Research indicates that thiazole-containing compounds exhibit significant antiviral effects against various viruses, including HIV and hepatitis C virus (HCV) .

HIV Protease Inhibition
The compound's structure suggests potential as an HIV protease inhibitor. Protease inhibitors are crucial in antiretroviral therapy for HIV/AIDS. Studies have shown that similar compounds can effectively inhibit HIV protease, leading to decreased viral load in infected individuals .

Anticancer Activity

Targeting Cancer Cells
Recent studies have indicated that thiazole derivatives demonstrate anticancer properties by inducing apoptosis in cancer cells. The specific compound may interfere with cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study: Breast Cancer
In vitro studies using breast cancer cell lines have shown that compounds with similar structures can significantly reduce cell viability and induce programmed cell death. This suggests that the compound could be further explored for its potential use in breast cancer treatment .

Drug Development

Formulation Studies
Given its complex structure, formulation studies are essential to enhance the bioavailability of this compound. Research has focused on developing nanoformulations to improve solubility and absorption rates, which are critical for effective therapeutic applications .

Synergistic Effects with Other Drugs
Investigations into the synergistic effects of this compound when combined with other antiretroviral or anticancer agents have shown promising results. Such combinations could lead to enhanced efficacy and reduced side effects compared to monotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Carbamates and Esters

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name / CAS Molecular Weight (g/mol) Key Substituents XLogP3 H-Bond Donors/Acceptors Key Features
Target Compound (959315-21-0) 720.9 Dual thiazole rings (positions 5 and 4), isopropyl group, diphenylhexane core 6.4 3 / 10 High lipophilicity, protease inhibitor intermediate
Thiazol-5-ylmethyl carbamate hydrochloride (144164-11-4) 432.9 (free base) Single thiazole ring, hydrochloride salt, no ester side chain 2.1 4 / 6 Improved solubility due to ionic form, simpler structure
Thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-methyloxazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate (165315-16-2) 676.3 Oxazole-for-thiazole substitution, methyloxazol-4-yl group 5.8 3 / 9 Reduced steric bulk, potential for altered target binding
Thiazol-5-ylmethyl ((2S,3S,5S)-5-((S)-2-((ethoxycarbonyl)amino)-3-methylbutanamido)-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate 702.8 Ethoxycarbonyl group instead of isopropyl-thiazole 5.2 4 / 11 Increased polarity, possible metabolic stability enhancement
Key Observations:
  • Bioactivity : The isopropyl-thiazole group in the target compound may enhance protease binding compared to methyloxazol or simpler thiazole derivatives .
  • Stereochemical Complexity : The (2S,3S,5S) configuration in the hexane core is critical for activity, as seen in ritonavir analogs .

Functional Analogues in Antiviral Research

  • Ritonavir Intermediate (): Shares the diphenylhexane-thiazole core but lacks the ester side chain.
  • Pyrimidine-Thiazole Hybrids (): Compounds like 2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile exhibit kinase inhibition but lack the carbamate-ester architecture, reducing structural overlap .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for generating this compound, and what challenges arise during its purification?

  • Methodology : The compound’s synthesis involves multi-step coupling reactions, including carbamate and carboxamide bond formation. A catalyst-free aqueous ethanol-mediated approach (as used for structurally related thiazole-carbamate derivatives) can minimize side reactions . Key steps include:

  • Amino acid coupling : Use of activated esters (e.g., pentafluorophenyl esters) to link the thiazole and hexan-3-yl moieties.
  • Purification : Recrystallization from ethanol/water mixtures or gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate stereoisomers .
    • Challenges : Epimerization at chiral centers (e.g., 2S,3S,5S configuration) during acidic/basic conditions; monitor via chiral HPLC .

Q. How is structural characterization performed for this compound, and what analytical techniques validate its stereochemical purity?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm backbone connectivity (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.1–4.3 ppm for methoxycarbonyl groups) .
  • HRMS : Exact mass verification (e.g., [M+H]+^+ at m/z 875.197 matches C46_{46}H66_{66}N8_8O5_5S2_2) .
  • X-ray crystallography : Resolve stereochemistry; thiazole rings often adopt planar conformations .

Advanced Research Questions

Q. How do variations in synthetic routes impact the compound’s biological activity, and how can conflicting bioassay data be resolved?

  • Case Study : Impurity profiles (e.g., ritonavir-related impurities like thiazol-5-ylmethyl carbamate derivatives) reduce antiviral efficacy by 20–30% due to steric hindrance at the protease-binding site .
  • Resolution :

  • Parallel synthesis : Compare batches synthesized via solid-phase vs. solution-phase methods.
  • Activity Correlation : Use surface plasmon resonance (SPR) to measure binding kinetics to HIV-1 protease (KD_D < 1 nM for pure batches vs. KD_D > 5 nM for impure samples) .

Q. What strategies optimize the compound’s metabolic stability without compromising its target affinity?

  • Approaches :

  • Isosteric replacement : Substitute the 1,3-thiazol-5-ylmethoxy group with 1,2,4-oxadiazole to reduce CYP3A4-mediated oxidation .
  • Prodrug design : Introduce labile esters (e.g., pivaloyloxymethyl) at the aminohexan-3-yl moiety to enhance oral bioavailability .
    • Validation : LC-MS/MS pharmacokinetic studies in rodent models show a 2.5-fold increase in half-life with prodrug modifications .

Q. How do structural analogs of this compound exhibit divergent mechanisms of action (e.g., protease inhibition vs. kinase modulation)?

  • Data Analysis :

  • Protease inhibition : IC50_{50} < 10 nM for HIV-1 protease (competitive binding to active site) .
  • Kinase activity : Analogous thiazole derivatives (e.g., 5-aryl-1,3,4-thiadiazoles) inhibit EGFR with IC50_{50} ~50 nM via ATP-binding pocket occlusion .
    • Contradiction : Thiazole ring methylation reduces protease affinity (ΔG = +2.3 kcal/mol) but enhances kinase selectivity due to hydrophobic pocket interactions .

Methodological Recommendations

  • Stereochemical Integrity : Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases to resolve diastereomers during QC .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies major degradation pathways (e.g., hydrolysis of carbamate bonds) .
  • Computational Modeling : Molecular dynamics simulations (AMBER force field) predict binding poses to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate
Reactant of Route 2
[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.